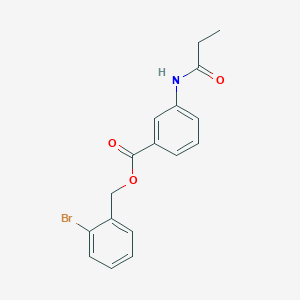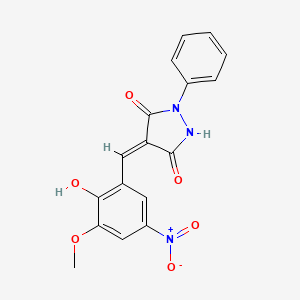![molecular formula C25H19F3N2O B5158908 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5158908.png)
3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and apoptosis. This compound has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.
作用机制
The mechanism of action of 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is overexpressed in various cancer cells. This inhibition leads to the suppression of various signaling pathways involved in cell growth and proliferation, ultimately leading to the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth. Moreover, it has been reported to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide is its high potency and selectivity towards CK2. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide. Some of these include:
1. Developing more efficient synthesis methods to improve the yield and purity of the compound.
2. Studying the pharmacokinetics and pharmacodynamics of the compound to optimize its dosing and administration.
3. Investigating the potential of the compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and inflammatory diseases.
4. Developing more potent and selective inhibitors of CK2 based on the structure of this compound.
In conclusion, this compound is a promising compound with potential applications in cancer research and drug development. Its high potency and selectivity towards CK2 make it an ideal tool for studying the role of CK2 in various cellular processes. Further research is needed to optimize its pharmacokinetics and pharmacodynamics and develop more potent and selective inhibitors of CK2.
合成方法
The synthesis of 3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide involves several steps, including the condensation of 2-amino-3-methylquinoline with 4-methylbenzaldehyde, followed by acylation with 3-(trifluoromethyl)benzoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学研究应用
3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, it has been reported to enhance the efficacy of chemotherapy drugs and radiation therapy.
属性
IUPAC Name |
3-methyl-2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O/c1-15-10-12-17(13-11-15)23-16(2)22(20-8-3-4-9-21(20)30-23)24(31)29-19-7-5-6-18(14-19)25(26,27)28/h3-14H,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAMDSBOMZICIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)



![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)

![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)
![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![N-{2-methoxy-5-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5158915.png)